molecular formula C8H17NO B13582392 3-[(Tert-butoxy)methyl]azetidine

3-[(Tert-butoxy)methyl]azetidine

Cat. No.: B13582392
M. Wt: 143.23 g/mol
InChI Key: PXFRDCTYODEIRI-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxy group attached to the azetidine ring via a methylene bridge. Azetidines are known for their ring strain and unique reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)methyl]azetidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Another method involves the reaction of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . This reaction proceeds through the formation of a Grignard reagent, followed by nucleophilic addition to the azetidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine compounds with various functional groups.

Scientific Research Applications

3-[(Tert-butoxy)methyl]azetidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)methyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. The tert-butoxy group can influence the compound’s solubility, stability, and reactivity, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxy)methyl]azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. The presence of the tert-butoxy group further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]azetidine

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-6-7-4-9-5-7/h7,9H,4-6H2,1-3H3

InChI Key

PXFRDCTYODEIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CNC1

Origin of Product

United States

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